molecular formula C12H12O4 B13935365 Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate CAS No. 57134-55-1

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate

Cat. No.: B13935365
CAS No.: 57134-55-1
M. Wt: 220.22 g/mol
InChI Key: PTMOFMXIIKUMTA-XQRVVYSFSA-N
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Description

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a (Z)-3-(1,3-benzodioxol-5-yl)acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of (Z)-3-(1,3-benzodioxol-5-yl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (Z)-3-(1,3-benzodioxol-5-yl)acrylic acid, while reduction may produce (Z)-3-(1,3-benzodioxol-5-yl)ethanol.

Scientific Research Applications

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity and applications.

    Methyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (Z)-3-(1,3-benzodioxol-5-yl)propionate: A related compound with a propionate group instead of an acrylate group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for particular applications in organic synthesis, pharmaceuticals, and materials science.

Biological Activity

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzodioxole moiety, which is known for its aromatic properties. The compound can be represented structurally as follows:

C12H10O4\text{C}_{12}\text{H}_{10}\text{O}_4

This structure allows for various interactions within biological systems, potentially influencing its activity against different targets.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
  • Cellular Interference : It may interfere with critical cellular processes such as DNA replication or protein synthesis, leading to cell death in certain contexts.
  • Oxidative Stress Induction : The compound can induce oxidative stress, which may contribute to its anticancer properties by promoting apoptosis in malignant cells .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines. Notably, it showed significant cytotoxicity against breast and colon cancer cells, attributed to its ability to induce apoptosis through the activation of intrinsic pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound had a MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of this compound on MCF-7 breast cancer cells, researchers observed a dose-dependent decrease in cell viability. The IC50 value was calculated to be 25 µM after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-725

Properties

CAS No.

57134-55-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C12H12O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,2,8H2,1H3/b6-4-

InChI Key

PTMOFMXIIKUMTA-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)/C=C\C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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